(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
Description
(3R)-2-Acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (CAS: 1842525-43-2) is a chiral bicyclic amino acid derivative characterized by a tetrahydroisoquinoline scaffold with an acetyl group at position 2 and a carboxylic acid moiety at position 3 (3R configuration) . Its molecular formula is C₁₂H₁₃NO₃, with a molecular weight of 219.24 g/mol. The compound is structurally related to constrained amino acids such as Tic (1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid), which are widely used in peptidomimetic drug design to restrict conformational flexibility and enhance receptor binding specificity .
The compound is synthesized via acetylation of the parent Tic structure, often involving Boc (tert-butoxycarbonyl) protection/deprotection strategies and coupling reactions (e.g., HATU-mediated amidation) . It is stored at 2–8°C and is utilized in opioid receptor antagonist development due to its stereochemical and functional group modifications .
Properties
CAS No. |
1842525-43-2 |
|---|---|
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
(3R)-2-acetyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C12H13NO3/c1-8(14)13-7-10-5-3-2-4-9(10)6-11(13)12(15)16/h2-5,11H,6-7H2,1H3,(H,15,16)/t11-/m1/s1 |
InChI Key |
CNBQGXOEOOVTPA-LLVKDONJSA-N |
Isomeric SMILES |
CC(=O)N1CC2=CC=CC=C2C[C@@H]1C(=O)O |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization
In a patented method (), L-phenylalanine reacts with formaldehyde or paraformaldehyde in the presence of sulfuric acid (H₂SO₄) or hydrobromic acid (HBr) to yield 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives. Hydrochloric acid (HCl) is avoided due to the formation of mutagenic bis(chloromethyl)ether byproducts. The reaction proceeds at 50–80°C for 3–12 hours, achieving yields of 80–95% with minimal racemization (up to 100% enantiomeric excess [ee] in optimized cases).
Example Protocol
Racemization Mitigation
Racemization during cyclization is a critical concern. Using sulfuric acid instead of HCl preserves the stereochemical integrity of the starting material. For instance, L-m-tyrosine derivatives retained 100% ee when reacted with formaldehyde under H₂SO₄ catalysis.
Following cyclization, the introduction of the acetyl group at the 2-position is achieved via N-acylation. This step often employs acetic anhydride or acetyl chloride in the presence of a base.
Acylation with Acetic Anhydride
A study on analogous tetrahydroisoquinoline derivatives () demonstrated that N-acylation with acetic anhydride in dichloromethane (DCM) and triethylamine (TEA) at 0–25°C achieves >90% conversion. The reaction is stereospecific, retaining the (3R) configuration when starting from enantiomerically pure intermediates.
Optimized Conditions
Purification and Characterization
Crude products are purified via recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane). HPLC analysis with chiral stationary phases (e.g., Chiralpak AD-H) confirms enantiopurity.
Stereoselective Synthesis and Resolution
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica lipase B) selectively hydrolyzes undesired enantiomers. For example, racemic methyl 2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylate was resolved with 94% ee using this method.
Alternative Synthetic Pathways
Solid-Phase Synthesis
Peptide coupling reagents (e.g., HATU) enable solid-phase synthesis of tetrahydroisoquinoline derivatives, though scalability remains a challenge.
Critical Analysis of Synthetic Challenges
Industrial-Scale Production Considerations
Large-scale synthesis requires cost-effective and safe protocols. The patented H₂SO₄-mediated Pictet-Spengler reaction ( ) is preferred over HCl-based methods due to regulatory compliance and reduced mutagenic risk. Continuous flow systems could enhance efficiency, though no published data exists for this compound.
Chemical Reactions Analysis
Types of Reactions
(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the carboxylic acid group to an aldehyde.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions often require catalysts or specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Intermediates
(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid serves as a key intermediate in the synthesis of various pharmaceuticals. Its structural characteristics allow it to be utilized in the development of compounds targeting specific biological pathways. For instance, it has been involved in synthesizing inhibitors for enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is crucial for catecholamine biosynthesis .
Case Study: PNMT Inhibitors
A study evaluated several derivatives of tetrahydroisoquinoline for their inhibitory potency against PNMT. The findings indicated that modifications on the isoquinoline scaffold significantly enhanced the selectivity and potency of the inhibitors . This highlights the role of this compound as a versatile building block in drug design.
Synthetic Chemistry
Synthesis of Tetrahydroisoquinolines
This compound is pivotal in the synthesis of various tetrahydroisoquinoline derivatives through cyclization reactions. The synthesis typically involves base-catalyzed cyclization of appropriate precursors followed by decarboxylation and amide cleavage . The ability to produce both racemic and enantiomerically pure forms makes it valuable for research in asymmetric synthesis.
Data Table: Synthesis Overview
| Reaction Type | Conditions | Yield (%) | References |
|---|---|---|---|
| Base-catalyzed cyclization | Diethyl 2-(acetylamino)malonate | 85 | |
| Decarboxylation | Heat, inert atmosphere | 90 | |
| Amide cleavage | Acidic conditions | 75 |
Biological Studies
Conformational Studies
Research has shown that this compound can adopt various conformations that are biologically relevant. Conformational analysis using techniques such as Fourier transform infrared spectroscopy and NMR has revealed that this compound can form stable helical structures under certain conditions . Such conformational flexibility is essential for its interaction with biological targets.
Case Study: Conformational Analysis
In a study involving model peptides containing this compound, researchers found that specific sequences could fold into intramolecularly hydrogen-bonded forms. This property is crucial for understanding how such compounds can mimic natural peptides and potentially serve as therapeutics .
Mechanism of Action
The mechanism of action of (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and carboxylic acid groups play crucial roles in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Tetrahydroisoquinoline Derivatives
Table 1: Structural and Functional Comparison of Key Derivatives
Key Observations:
- Substituent Effects: Acetyl Group (C2): Enhances metabolic stability compared to unsubstituted Tic derivatives by reducing oxidative degradation . 7-Hydroxy (C7): Introduced in JDTic analogs to improve κ-opioid receptor affinity (Ki < 1 nM) . Stereochemistry: The 3R configuration in the target compound is critical for opioid receptor binding, whereas the 3S enantiomer ((3S)-Tic-COOH) shows divergent biological activity and is used in metal coordination studies .
Table 2: Opioid Receptor Binding Affinities of Select Derivatives
Key Observations:
- The absence of a 7-hydroxy group in (3R)-2-acetyl-Tic-COOH may reduce κ-opioid affinity compared to JDTic but could enhance selectivity for other targets .
Biological Activity
(3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₂H₁₃N₁O₃
- Molecular Weight : 219.24 g/mol
- CAS Number : 143767-54-8
Biological Activity Overview
The biological activity of this compound has been investigated in several contexts:
-
Anticancer Activity
- A study demonstrated that derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid exhibit potent binding affinities to Bcl-2 and Mcl-1 proteins, which are crucial in regulating apoptosis in cancer cells. The lead compound showed a Ki value of 5.2 µM against Bcl-2 and induced apoptosis in Jurkat cells through caspase-3 activation in a dose-dependent manner .
-
Cystic Fibrosis Treatment
- Research identified a series of diamides derived from 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid that enhance chloride transport in cells with mutant cystic fibrosis transmembrane conductance regulator (CFTR) proteins. These compounds displayed EC50 values below 10 nM, indicating high potency .
- Neurotransmitter Modulation
The mechanisms by which this compound exerts its biological effects include:
- Inhibition of Anti-apoptotic Proteins : By binding to Bcl-2 and Mcl-1 proteins, it promotes apoptosis in cancer cells .
- Enhancement of Ion Transport : The derivatives improve chloride transport across cell membranes by modulating CFTR activity .
- Neurotransmitter Interaction : The compound interacts with neurotransmitter systems, potentially influencing mood and cognition .
Case Study 1: Anticancer Efficacy
A series of substituted tetrahydroisoquinoline derivatives were synthesized and tested for their anti-proliferative effects on various cancer cell lines. The results indicated that specific modifications to the structure significantly enhanced their efficacy against cancer cells while minimizing toxicity to normal cells.
| Compound | Ki Value (µM) | Apoptosis Induction | Cell Line |
|---|---|---|---|
| Lead Compound | 5.2 | Yes | Jurkat |
| Compound A | 4.0 | Yes | HeLa |
| Compound B | 8.5 | No | MCF7 |
Case Study 2: Cystic Fibrosis Treatment
In a cellular model expressing mutant CFTR proteins, several tetrahydroisoquinoline derivatives were evaluated for their ability to restore chloride transport.
| Compound | EC50 (nM) | Improvement (%) |
|---|---|---|
| Diamide A | 9 | 300% |
| Diamide B | 15 | 200% |
| Diamide C | 25 | 150% |
Q & A
Q. What are the key synthetic routes for (3R)-2-acetyl-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, and how do reaction conditions influence enantiomeric purity?
- Methodological Answer : The synthesis often employs Pictet-Spengler reactions to construct the tetrahydroisoquinoline core. A modified approach using Boc-protected intermediates (e.g., Boc-D-Tic) achieves >95% yield and 99.4% enantiomeric excess (ee) after recrystallization . Critical steps include:
- Stereochemical control : Use of chiral catalysts (e.g., Raney Ni) and low-temperature conditions (0–5°C) to minimize racemization .
- Protection/deprotection : Boc groups are introduced to stabilize intermediates, followed by acidic cleavage (e.g., trifluoroacetic acid) .
Table 1 : Comparison of Synthetic Routes
Q. How does the stereochemistry at the 3-position affect the biological activity of tetrahydroisoquinoline-3-carboxylic acid derivatives?
- Methodological Answer : The 3R configuration enhances binding to targets like opioid receptors due to spatial compatibility with chiral binding pockets. For example:
- (3R)-2-acetyl derivatives show 10-fold higher affinity for κ-opioid receptors compared to (3S) isomers .
- Fluorination at the 7-position (e.g., 7-fluoro-Boc-D-Tic) further modulates activity by increasing electronegativity and metabolic stability .
Comparative Analysis :
| Compound | Stereochemistry | Biological Activity |
|---|---|---|
| (3R)-2-Acetyl-Tic | R-configuration | High κ-opioid antagonism (IC₅₀ = 12 nM) |
| (3S)-7-Fluoro-Tic | S-configuration | Reduced binding affinity (IC₅₀ = 450 nM) |
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Chiral HPLC : Resolves enantiomers; ≥99% purity is achievable with C18 columns and hexane/isopropanol mobile phases .
- NMR Spectroscopy : Key signals include δ 4.6–5.4 ppm (C3-H, split by acetyl group) and δ 1.2–1.5 ppm (tert-butyl in Boc-protected intermediates) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ions (e.g., [M+H]+ = 219.24 for the target compound) .
Advanced Research Questions
Q. How can enantiomeric excess (ee) be optimized during the synthesis of (3R)-2-acetyl-substituted derivatives?
- Methodological Answer :
- Asymmetric Catalysis : Use of chiral auxiliaries like (R)-BINAP in Pictet-Spengler reactions improves ee to >98% .
- Kinetic Resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Crystallization-Induced Diastereomer Transformation : Recrystallization from methanol/water mixtures enhances ee from 92% to 99.4% .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of (3R)-2-acetyl-substituted tetrahydroisoquinoline derivatives across different assay systems?
- Methodological Answer :
- Assay Standardization : Normalize cell-based vs. biochemical assays (e.g., cAMP inhibition vs. radioligand binding) to control for off-target effects .
- Structural-Activity Relationship (SAR) Profiling : Compare analogs (e.g., 7-hydroxy vs. 7-fluoro substitutions) to isolate steric/electronic contributions .
- Meta-Analysis : Aggregate data from ≥3 independent studies to identify trends (e.g., logP <2.5 correlates with improved CNS penetration) .
Q. How can computational modeling be integrated with experimental data to predict the binding modes of this compound derivatives to biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model interactions with opioid receptor extracellular loops (ΔG < -9 kcal/mol indicates high affinity) .
- Molecular Dynamics (MD) : Simulate ligand-receptor complexes for ≥100 ns to assess stability of hydrogen bonds (e.g., between C3-acetyl and Tyr312) .
- Free Energy Perturbation (FEP) : Predict ΔΔG values for fluorinated analogs to guide synthetic prioritization .
Data Contradiction Analysis
Q. Why do some studies report potent PD-1/PD-L1 inhibition by tetrahydroisoquinoline derivatives, while others show negligible activity?
- Methodological Answer : Discrepancies arise from:
- Substituent Positioning : 5-Methyl-Tic (IC₅₀ = 50 nM) vs. 7-hydroxy-Tic (IC₅₀ > 1 µM) .
- Assay Conditions : Tumor cell lines with varying PD-L1 expression levels (e.g., A549 vs. H460) yield divergent results .
Resolution : Validate hits in PD-L1-overexpressing stable cell lines and murine xenograft models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
